

Molecular weight and formula of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

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Compound of Interest

Compound Name: Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Cat. No.: B1463189

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An In-depth Technical Guide to **Methyl 3-((tert-butoxycarbonyl)amino)picolinate**: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount. These molecular frameworks provide the necessary three-dimensional architecture and electronic properties to engage biological targets with high affinity and selectivity. Among these, substituted pyridine derivatives, such as **Methyl 3-((tert-butoxycarbonyl)amino)picolinate**, have emerged as exceptionally versatile building blocks. This guide, intended for the practicing research scientist, provides a detailed exploration of this valuable compound, focusing on its synthesis, analytical characterization, and strategic application in the synthesis of more complex molecules. The content herein is grounded in established chemical principles, offering not just protocols, but the scientific rationale that underpins them.

Core Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a bifunctional molecule featuring a picolinate ester and a Boc-protected amine on a pyridine ring. This arrangement makes it an ideal intermediate for introducing a substituted aminopyridine moiety in multi-step syntheses. The tert-butoxycarbonyl (Boc) group provides a robust, yet readily cleavable, protecting group for the amine, allowing for selective reaction at other sites of a molecule.

The fundamental properties of the molecule are summarized below. The molecular formula and weight are consistent with isomeric compounds cataloged in publicly available chemical databases.^[1]

Property	Value
Chemical Name	Methyl 3-((tert-butoxycarbonyl)amino)picolinate
CAS Number	912369-42-7
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄
Molecular Weight	252.27 g/mol ^[1]
Canonical SMILES	<chem>COC(=O)C1=NC=CC=C1NC(=O)OC(C)(C)C</chem>
Appearance	Expected to be an off-white to pale yellow solid

```
digraph "Methyl 3-((tert-butoxycarbonyl)amino)picolinate" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];  
node [shape=plaintext];  
edge [color="#202124"];
```

```
// Define nodes for atoms  
C1 [label="C"];  
C2 [label="C"];  
C3 [label="C"];  
C4 [label="C"];  
C5 [label="C"];  
N_pyridine [label="N", fontcolor="#EA4335"];
```

```
C_ester [label="C"];  
O_ester_carbonyl [label="O", fontcolor="#EA4335"];  
O_methoxy [label="O", fontcolor="#EA4335"];  
C_methoxy [label="CH3"];
```

```
N_amino [label="N", fontcolor="#4285F4"];
H_amino [label="H"];
C_boc_carbonyl [label="C"];
O_boc_carbonyl [label="O", fontcolor="#EA4335"];
O_boc_tertbutyl [label="O", fontcolor="#EA4335"];
C_tertbutyl_center [label="C"];
C_tertbutyl_1 [label="CH3"];
C_tertbutyl_2 [label="CH3"];
C_tertbutyl_3 [label="CH3"];
```

```
// Position nodes
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
N_pyridine [pos="1.3,0.75!"];
```

```
C_ester [pos="2.6,1.5!"];
O_ester_carbonyl [pos="2.6,2.5!"];
O_methoxy [pos="3.9,0.75!"];
C_methoxy [pos="5.2,1.5!"];
```

```
N_amino [pos="-2.6,1.5!"];
H_amino [pos="-2.6,2.3!"];
C_boc_carbonyl [pos="-3.9,0.75!"];
O_boc_carbonyl [pos="-3.9,-0.25!"];
O_boc_tertbutyl [pos="-5.2,1.5!"];
C_tertbutyl_center [pos="-6.5,0.75!"];
C_tertbutyl_1 [pos="-6.5,-0.25!"];
```

```
C_tertbutyl_2 [pos="-7.8,1.5!"];
C_tertbutyl_3 [pos="-5.2, -0.75!"];

// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N_pyridine;
N_pyridine -- C1;

C1 -- C_ester [label=""];
C_ester -- O_ester_carbonyl [style=double];
C_ester -- O_methoxy;
O_methoxy -- C_methoxy;

C2 -- N_amino;
N_amino -- H_amino;
N_amino -- C_boc_carbonyl;
C_boc_carbonyl -- O_boc_carbonyl [style=double];
C_boc_carbonyl -- O_boc_tertbutyl;
O_boc_tertbutyl -- C_tertbutyl_center;
C_tertbutyl_center -- C_tertbutyl_1;
C_tertbutyl_center -- C_tertbutyl_2;
C_tertbutyl_center -- C_tertbutyl_3;

// Add implicit double bonds in pyridine ring
edge [style=double];
C1 -- N_pyridine;
C2 -- C3;
C4 -- C5;
}
```

Caption: Chemical structure of **Methyl 3-((tert-butoxycarbonyl)amino)picolinate**.

Synthesis Pathway and Experimental Protocol

While a direct, peer-reviewed synthesis for **Methyl 3-((tert-butoxycarbonyl)amino)picolinate** is not extensively documented in academic literature, a robust and logical pathway can be designed starting from commercially available 3-Aminopicolinic acid. This approach involves two fundamental and high-yielding transformations standard in organic synthesis: esterification of the carboxylic acid and Boc-protection of the amine. The order of these steps can be critical; performing the esterification first under acidic conditions would protonate the starting amine, preventing undesired side reactions and potentially obviating the need for its protection initially.



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Caption: Proposed two-step synthesis of the title compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for Fischer esterification and N-Boc protection.[2] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of Methyl 3-aminopicolinate

- **Apparatus Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Aminopicolinic acid (10.0 g, 72.4 mmol).
- **Reagent Addition:** Add anhydrous methanol (150 mL). Stir the suspension to ensure good mixing.
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (2.0 mL, 37.6 mmol) dropwise to the stirring suspension. The addition is exothermic.
- **Reaction:** Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

- **Work-up:** After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude Methyl 3-aminopicolinate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of **Methyl 3-((tert-butoxycarbonyl)amino)picolinate**

- **Apparatus Setup:** In a 500 mL round-bottom flask, dissolve the crude Methyl 3-aminopicolinate (assuming ~11.0 g, 72.3 mmol) in dichloromethane (DCM, 200 mL).
- **Reagent Addition:** Add triethylamine (TEA, 20.2 mL, 144.6 mmol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.88 g, 7.2 mmol).
- **Boc Anhydride Addition:** To the stirring solution, add di-tert-butyl dicarbonate (Boc_2O , 17.4 g, 79.5 mmol) portion-wise.
- **Reaction:** Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction to completion by TLC.
- **Work-up:** Wash the reaction mixture with 1M HCl (2 x 100 mL), followed by saturated aqueous sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Analytical Characterization: An Expert's Perspective

While a published spectrum for this specific isomer is not readily available, its analytical profile can be confidently predicted based on its structure and data from analogous compounds.

Expected ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

- **Pyridine Ring Protons (3H):** The three protons on the pyridine ring will appear as multiplets or doublets of doublets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at position 6, adjacent to the nitrogen, is expected to be the most downfield.
- **Methyl Ester Protons (3H):** A sharp singlet at approximately δ 3.9-4.0 ppm is expected for the $-\text{OCH}_3$ group.
- **Amine Proton (1H):** A broad singlet corresponding to the N-H proton will likely appear around δ 8.0-9.0 ppm, the exact shift being dependent on concentration and solvent.
- **Boc Group Protons (9H):** A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed in the upfield region, typically around δ 1.5 ppm.[3]

Expected ^{13}C NMR Spectrum (in CDCl_3 , 101 MHz):

- **Carbonyl Carbons (2C):** The ester carbonyl carbon is expected around δ 165-170 ppm, while the carbamate carbonyl will be slightly more upfield, around δ 152-155 ppm.[3]
- **Pyridine Ring Carbons (5C):** These will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the ester (C2) and the carbon bearing the amino group (C3) will be significantly influenced by these substituents.
- **Boc Group Carbons (2C):** The quaternary carbon of the tert-butyl group will appear around δ 80-82 ppm, and the methyl carbons will produce a signal around δ 28 ppm.[3]
- **Methyl Ester Carbon (1C):** The methoxy carbon will be observed around δ 52-53 ppm.

Expected IR Spectrum:

- **N-H Stretch:** A moderate to sharp absorption band around $3300\text{-}3400\text{ cm}^{-1}$.
- **C=O Stretches:** Two distinct, strong absorption bands for the ester and carbamate carbonyls, typically in the range of $1690\text{-}1750\text{ cm}^{-1}$.
- **C-N and C-O Stretches:** Strong absorptions in the fingerprint region ($1100\text{-}1300\text{ cm}^{-1}$).

Applications in Synthesis and Drug Discovery

The true value of **Methyl 3-((tert-butoxycarbonyl)amino)picolinate** lies in its utility as a versatile intermediate. Its presence in the patent literature, such as in WO2016/196776, underscores its

relevance in the synthesis of novel compounds for drug development programs.[4]

The strategic utility of this molecule can be understood by considering its reactive sites:

- **The Boc-Protected Amine:** The Boc group is stable to a wide range of non-acidic conditions, allowing for transformations elsewhere. Upon completion of other synthetic steps, it can be cleanly removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent to reveal the free amine. This amine can then participate in amide bond formations, reductive aminations, or serve as a nucleophile in substitution reactions.
- **The Methyl Ester:** The ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid, which can then be used in amide coupling reactions. Alternatively, it can be reduced to a primary alcohol.
- **The Pyridine Ring:** The pyridine ring itself can undergo various transformations, although it is generally electron-deficient.

This orthogonal reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening or for the targeted synthesis of complex pharmaceutical agents.

Safety and Handling

As a laboratory chemical, **Methyl 3-((tert-butoxycarbonyl)amino)picolinate** should be handled with appropriate care. While specific toxicity data is not available, related compounds are classified with GHS hazard statements indicating potential for skin, eye, and respiratory irritation.[5]

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
- **Handling:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

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References

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